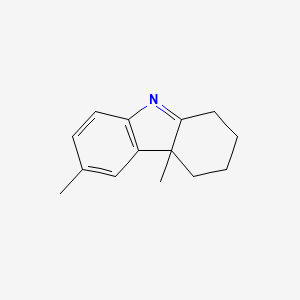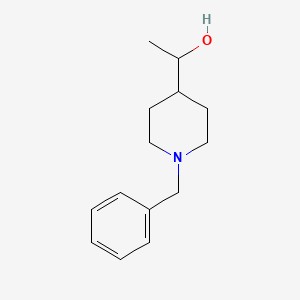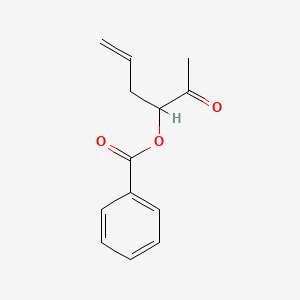
2-Oxohex-5-en-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxohex-5-en-3-yl benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxohex-5-en-3-yl benzoate typically involves the esterification of benzoic acid with 2-oxohex-5-en-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxohex-5-en-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohols and other reduced forms of the ester.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
2-Oxohex-5-en-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Oxohex-5-en-3-yl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with biological pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a similar benzoate group but different alkyl chain.
Methyl benzoate: Similar structure but with a methyl group instead of the 2-oxohex-5-en-3-yl moiety.
Butyl benzoate: Features a butyl group attached to the benzoate.
Uniqueness
2-Oxohex-5-en-3-yl benzoate is unique due to its 2-oxohex-5-en-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoates may not be suitable.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-oxohex-5-en-3-yl benzoate |
InChI |
InChI=1S/C13H14O3/c1-3-7-12(10(2)14)16-13(15)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
InChI Key |
NXVFRNPIBGHKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
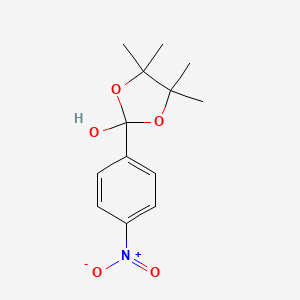
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
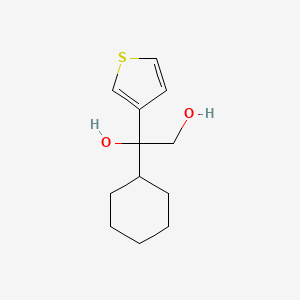
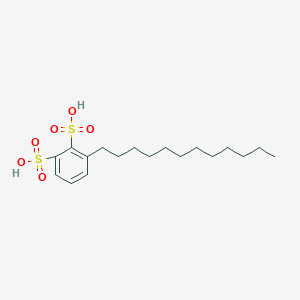
![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
